molecular formula C19H19N3O5 B3506824 N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide

N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide

Cat. No. B3506824
M. Wt: 369.4 g/mol
InChI Key: MPCFAAPLFQXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide, also known as CDEPA, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been shown to exhibit potent pharmacological effects in animal models, making it a promising candidate for further investigation. However, there are also limitations to its use in lab experiments. N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide is a relatively new compound, and its pharmacological properties are not fully understood. Additionally, the synthesis of N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide is a complex process that requires specialized equipment and expertise.

Future Directions

There are several future directions for the investigation of N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide. One potential direction is the investigation of its potential use in the treatment of cancer. N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to exhibit anti-cancer effects in animal models, and further investigation may reveal its potential as a cancer treatment. Another potential direction is the investigation of its potential use in the treatment of neurological disorders. N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, and further investigation may reveal its potential as a treatment for these disorders. Additionally, further investigation is needed to fully understand the mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide and its potential pharmacological properties.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been the subject of several scientific studies due to its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer effects in animal models. Additionally, N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-3-26-17-10-14(12-20)16(11-18(17)27-4-2)21-19(23)9-13-5-7-15(8-6-13)22(24)25/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCFAAPLFQXBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-4,5-diethoxyphenyl)-2-(4-nitrophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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